molecular formula C5H4F3IN2 B2471364 4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole CAS No. 1443279-46-6

4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole

Cat. No. B2471364
CAS RN: 1443279-46-6
M. Wt: 276.001
InChI Key: ZSAGEQHGJLVMRX-UHFFFAOYSA-N
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Description

“4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole” is a chemical compound with the CAS Number: 1443279-46-6 . It has a molecular weight of 276 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole” is 1S/C5H4F3IN2/c1-11-4(5(6,7)8)3(9)2-10-11/h2H,1H3 . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

“4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • 4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole has been studied for its synthesis and NMR spectroscopic properties. Its unique chemical shift properties, especially the highly shielded pyrazole C-4 atom in 4-iodo congeners, have been a subject of interest (Holzer & Gruber, 1995).

Use in CropScience and Oncology

  • This compound has been recognized as a crucial scaffold in CropScience and oncology research, with various 4- and 5-iodinated pyrazole derivatives, including 4-iodo-3-trifluoromethylpyrazole, being synthesized for potential use in these fields (Guillou et al., 2011).

Organometallic Methods and Functionalization

  • The compound is utilized in organometallic methods for regioflexible conversion into various isomers and congeners. Its functionalization has been extensively studied, demonstrating its versatility in synthetic chemistry (Schlosser et al., 2002).

Potential Antimicrobial Properties

  • Derivatives of 1-methyl-5-(trifluoromethyl)pyrazole have been synthesized and shown to possess broad-spectrum antimicrobial activities, demonstrating its potential in developing new antimicrobial agents (Bhat et al., 2016).

Building Block for Chemical Synthesis

  • The compound serves as a versatile building block in the regiospecific construction of pyrazole rings with 5-trifluoromethyl substituents, playing a significant role in synthetic chemistry (Braibante et al., 1993).

Applications in Lithium Ion Battery Electrolytes

  • Methylated derivatives of 1-methyl-5-(trifluoromethyl)pyrazole have been synthesized and characterized for high-voltage applications in lithium-ion batteries, demonstrating its relevance in advanced energy storage technologies (von Aspern et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-iodo-1-methyl-5-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3IN2/c1-11-4(5(6,7)8)3(9)2-10-11/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAGEQHGJLVMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole

CAS RN

1443279-46-6
Record name 4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole
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